L-norvalyl-L-leucinamide
Description
L-Norvalyl-L-leucinamide is a dipeptide amide composed of L-norvaline (a non-proteinogenic amino acid with a four-carbon side chain) and L-leucinamide (the amide derivative of leucine, a branched-chain amino acid). Its structure features an amide bond linking the carboxyl group of norvaline to the amino group of leucinamide.
This compound is primarily utilized in laboratory settings for peptide synthesis and biochemical research, as indicated by safety data sheets referencing similar amide derivatives . Its stability and solubility in polar solvents (e.g., water, DMSO) are inferred from structural analogs, though exact values require further experimental validation.
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-8(12)11(16)14-9(10(13)15)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |
InChI Key |
GVRRLWMQUCQIDB-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-norvalyl-L-leucinamide can be synthesized through a series of chemical reactions involving the coupling of L-norvaline and L-leucine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of L-norvaline using a suitable protecting group such as a carbamate. The carboxyl group of L-leucine is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protected L-norvaline is then coupled with the activated L-leucine to form the dipeptide. The protecting groups are subsequently removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
L-norvalyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group in this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Neuroprotective Effects
Cognitive Enhancement in Alzheimer's Disease
Recent studies have demonstrated that L-norvalyl-L-leucinamide exhibits neuroprotective properties, particularly in models of Alzheimer's disease. In a study involving triple-transgenic mice, treatment with L-norvaline (a component of this compound) resulted in significant cognitive improvements. The treated group showed reduced levels of beta-amyloidosis and enhanced dendritic spine density in the hippocampus, indicating a reversal of cognitive decline and synaptic loss .
Mechanism of Action
The mechanism behind these neuroprotective effects appears to be linked to the inhibition of arginase activity, which in turn increases nitric oxide production and reduces urea levels. This modulation may alleviate symptoms associated with Alzheimer's disease by addressing deficiencies in L-arginine and nitric oxide within the brain .
Anti-inflammatory Properties
Impact on Inflammation
This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it can significantly reduce inflammatory markers in human endothelial cells at concentrations ranging from 10–40 mM . This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role.
Data Table: Summary of Research Findings
Case Studies
- Alzheimer's Disease Model : In a controlled study with triple-transgenic mice, this compound was administered to assess its impact on cognitive functions. Results indicated significant improvements in memory retention and synaptic integrity compared to control groups .
- Inflammatory Response : A study evaluating the effects of this compound on human endothelial cells demonstrated a marked decrease in pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .
- Cardiovascular Effects : While direct studies on this compound are sparse, related amino acids have shown promise in managing blood pressure, warranting further investigation into its cardiovascular benefits .
Mechanism of Action
The mechanism of action of L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between L-norvalyl-L-leucinamide and related compounds:
Key Differences and Research Findings
Protective Groups and Reactivity: The Cbz-protected derivative (CAS 196600-89-2) enhances stability during solid-phase peptide synthesis compared to the unprotected dipeptide, reducing side reactions . L-Leucinamide (CAS 687-51-4) lacks the norvaline moiety, limiting its utility in studies requiring branched-chain interactions .
Solubility and Stability: Norleucinamide-containing peptides (e.g., C42H70N6O5) exhibit higher hydrophobicity due to extended alkyl chains, reducing aqueous solubility but improving membrane permeability in drug delivery research . this compound’s intermediate chain length balances solubility and lipophilicity, making it suitable for in vitro assays .
Biological Activity: Glycyl-L-prolyl-N-2-naphthalenyl (InChIKey: ZEQFHKJHLJLNKT-XHRKEWCOSA-N) demonstrates enhanced fluorescence properties due to the naphthalene group, a feature absent in this compound .
Safety Profiles :
- Handling precautions for similar amides (e.g., glove use, respiratory protection) align with standard peptide laboratory practices, as seen in safety guidelines for Lys-Ala-Arg-Val-Nle derivatives .
Biological Activity
L-norvalyl-L-leucinamide is a compound derived from the amino acids L-norvaline and L-leucine. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The analysis is supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a dipeptide formed by the linkage of L-norvaline and L-leucine. Its structural formula can be represented as follows:
This compound exhibits properties typical of amino acids and peptides, including solubility in water and the ability to participate in various biochemical reactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its synergistic effect when combined with nocardicin A against Pseudomonas aeruginosa and other gram-negative bacteria. The mechanism involves a bacteriolytic action that enhances the efficacy of beta-lactam antibiotics, suggesting potential use in treating resistant bacterial infections .
Neuroprotective Effects
L-norvaline, a precursor to this compound, has been shown to provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's. It appears to modulate glutamate levels, which is crucial for maintaining neuronal health. In particular, it may help alleviate oxidative stress and inflammation in neuronal cells .
Cytotoxicity and Safety Profile
While some studies have raised concerns about the cytotoxicity of L-norvaline at high concentrations (>125 µM), it has been established that these effects are context-dependent. In vivo studies suggest that at typical dietary levels (200-300 mg/day), this compound is well-tolerated and does not exhibit significant toxicity . Additionally, it has been suggested that its effects on cell viability are not pronounced when combined with other branched-chain amino acids (BCAAs) like L-leucine and L-isoleucine .
The pharmacological actions of this compound are primarily linked to its role as an amidinotransferase substrate. It participates in critical metabolic pathways, including the synthesis of creatine from arginine and glycine, which is vital for energy metabolism in tissues with high energy demands such as skeletal muscle and brain .
Case Studies
- Synergistic Antibacterial Study : A study demonstrated that combining this compound with nocardicin A resulted in enhanced antibacterial activity against clinical isolates of Pseudomonas aeruginosa . This combination was effective both in vitro and in vivo, indicating its potential for clinical applications in treating severe infections .
- Neuroprotection in Alzheimer’s Disease Models : In a mouse model of Alzheimer’s disease, treatment with this compound showed promise in reducing neuroinflammation and oxidative stress markers, suggesting its utility as a neuroprotective agent .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
